2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate

Lipophilicity Drug Design Fluorination

Substituting non-fluorinated analogs (e.g., CAS 258264-70-9) alters lipophilicity (ΔLogP ≈ 0.2) and metabolic stability, requiring full re-validation. This 98% pure polyhalogenated aromatic ester offers: • Dual reactive handles: formyl (imine/reductive amination) + difluorobenzoate (nucleophilic acyl substitution) • Unique mass signature (331.10 g/mol) for LC-MS tracking • Ideal for SAR campaigns requiring modulated pharmacokinetic profiles Available for immediate research supply.

Molecular Formula C14H6Cl2F2O3
Molecular Weight 331.1 g/mol
CAS No. 646989-40-4
Cat. No. B3042543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate
CAS646989-40-4
Molecular FormulaC14H6Cl2F2O3
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O)F
InChIInChI=1S/C14H6Cl2F2O3/c15-8-4-7(6-19)13(9(16)5-8)21-14(20)12-10(17)2-1-3-11(12)18/h1-6H
InChIKeyFLDMKNUXCUOARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate


2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate (CAS 646989-40-4) is a polyhalogenated aromatic ester characterized by a dichloro-formylphenyl core esterified with 2,6-difluorobenzoic acid. This compound belongs to the class of fluorinated aryl aldehydes and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. The unique combination of two chlorine atoms on the phenolic ring and two fluorine atoms on the benzoate moiety imparts distinct electronic and steric properties that differentiate it from non-fluorinated analogs .

Why Non‑Fluorinated Analogs Cannot Replace It


Generic substitution of 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate with non‑fluorinated analogs such as 2,4-dichloro-6-formylphenyl benzoate (CAS 258264-70-9) can lead to significant deviations in physicochemical and biological outcomes due to the unique properties of the 2,6-difluorobenzoate moiety. Fluorine atoms alter electron density, lipophilicity, and metabolic stability [1]. Quantitative differences in lipophilicity (ΔLogP ≈ 0.2), molecular weight (ΔMW = 36 Da), and commercially available purity levels directly impact reaction kinetics, purification efficiency, and downstream biological activity, making direct substitution without re‑validation scientifically unsound [2].

Comparative Data vs. Closest Analogs


Lipophilicity Enhancement Due to Fluorination

Fluorination of the benzoate ring in 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate increases calculated lipophilicity compared to the non‑fluorinated analog 2,4-dichloro-6-formylphenyl benzoate . The computed LogP of the difluorobenzoate is 4.3033, whereas the benzoate analog has an XLogP3 of 4.1 [1]. This ΔLogP of +0.2 translates to a ~1.6‑fold increase in partition coefficient, which can significantly influence membrane permeability and distribution profiles in biological assays.

Lipophilicity Drug Design Fluorination

Molecular Weight Advantage in LC‑MS Monitoring

The molecular weight of 2,4-dichloro-6-formylphenyl 2,6-difluorobenzoate (331.10 g/mol) is 36 Da higher than that of the non‑fluorinated analog 2,4-dichloro-6-formylphenyl benzoate (295.12 g/mol) [1]. This mass difference is readily distinguishable by LC‑MS and facilitates unambiguous reaction monitoring and product identification in complex synthetic sequences. The increased mass also affects molar stoichiometry calculations, which is critical for precise reaction setup and yield determination.

Molecular Weight LC‑MS Reaction Monitoring

Higher Purity for Improved Synthetic Reliability

The target compound is commercially available at a purity of 98% from at least one major supplier (Leyan) , whereas the non‑fluorinated analog 2,4-dichloro-6-formylphenyl benzoate is typically offered at 95% purity . This 3‑percentage‑point higher purity reduces the presence of unknown impurities that could interfere with sensitive reactions or confound biological assay results. For applications requiring high reproducibility, this purity differential can translate into fewer downstream purification steps and more consistent outcomes.

Purity Procurement Synthetic Reliability

Metabolic Stability Boost from Fluorination

Fluorine substitution on aromatic rings is a well‑established strategy in medicinal chemistry to block sites of oxidative metabolism and modulate electron density [1]. While no head‑to‑head metabolic stability data exist for this specific compound, class‑level inference from extensive SAR studies indicates that the 2,6‑difluorobenzoate moiety is likely to exhibit improved resistance to cytochrome P450‑mediated oxidation compared to the unsubstituted benzoate analog. This property is critical for compounds intended for in vivo pharmacological studies.

Fluorine Effect Metabolic Stability SAR

Applications of 2,4-Dichloro-6-formylphenyl 2,6-difluorobenzoate


Fluorinated Building Block for SAR Studies

This compound is ideally suited as a building block in structure‑activity relationship (SAR) campaigns where the 2,6‑difluorobenzoate ester is intended to modulate lipophilicity and metabolic stability. The increased LogP (4.3033 vs. 4.1 for the non‑fluorinated analog) and the presence of metabolically resistant C‑F bonds [1] make it a rational choice for generating analogs with potentially improved pharmacokinetic profiles.

Precursor for Orthogonal Derivatization

The dual reactive handles—a formyl group for imine or reductive amination chemistry and a difluorobenzoate ester amenable to nucleophilic acyl substitution—enable sequential, orthogonal derivatization . The 98% purity specification ensures that downstream reactions are not compromised by unknown impurities, thereby maintaining high synthetic efficiency.

LC‑MS Probe for Reaction Monitoring

The distinct molecular weight (331.10 g/mol) provides a unique mass signature that is easily separated from common non‑fluorinated intermediates in LC‑MS chromatograms [2]. This property facilitates accurate quantification of reaction conversion and product formation in real time, making the compound a valuable internal standard or tracer molecule.

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